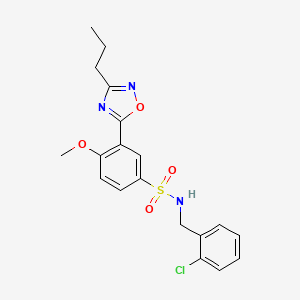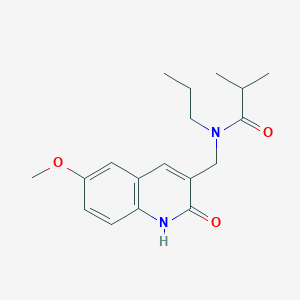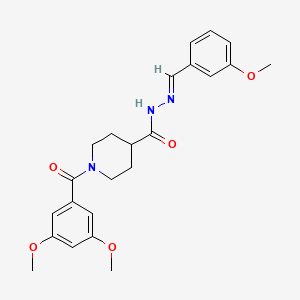
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as FOAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOAN belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can also be easily synthesized using a multi-step process that involves commercially available starting materials. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups.
Orientations Futures
There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to evaluate its efficacy and safety in animal models of various diseases. Additionally, there is a need to optimize the synthesis method of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline to improve its yield and purity. Finally, there is a need to develop novel derivatives of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline with improved biological activities and pharmacokinetic properties.
Conclusion:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups. There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, including investigating its mechanism of action, evaluating its efficacy and safety in animal models, optimizing its synthesis method, and developing novel derivatives with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with furfural, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the resulting product with phenethylamine in the presence of acetic acid and sodium acetate. The chemical structure of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-24(26)17-13-15(20-22-19(23-28-20)18-7-4-12-27-18)8-9-16(17)21-11-10-14-5-2-1-3-6-14/h1-9,12-13,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLXRNOYJJPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

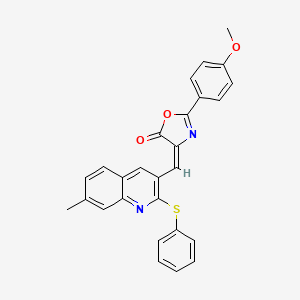

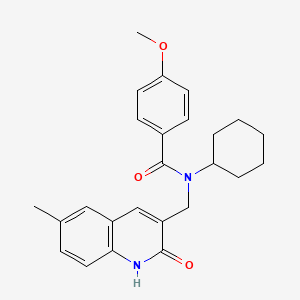
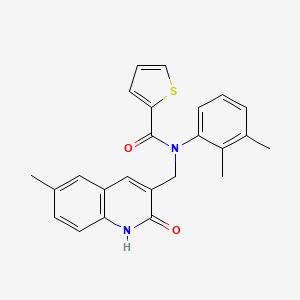
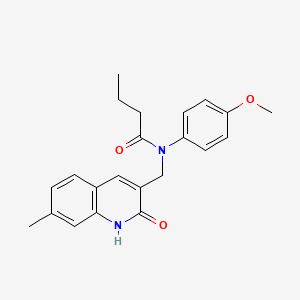
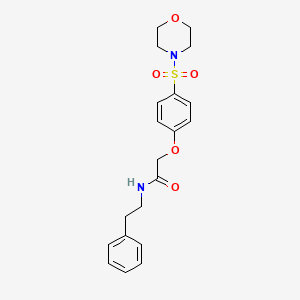
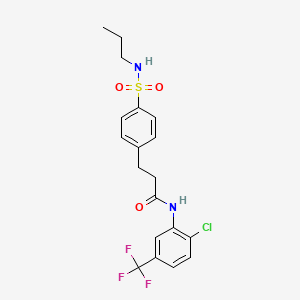
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
